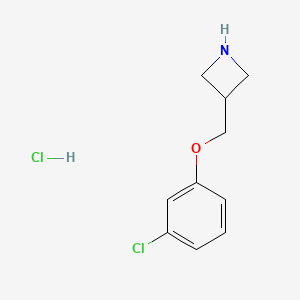

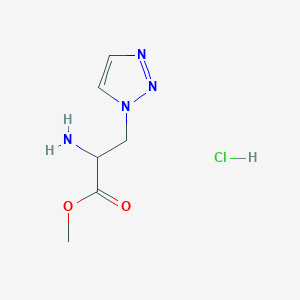

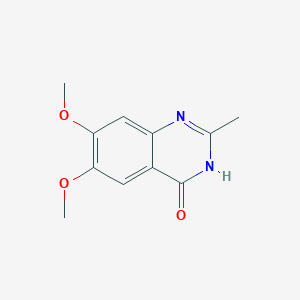

![molecular formula C27H28N2O4S B1530953 Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine CAS No. 1219404-63-3](/img/structure/B1530953.png)

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Übersicht

Beschreibung

“Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine, a versatile amino acid, is involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .

Molecular Structure Analysis

The molecular weight of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is 448.55 . The molecule contains a total of 65 bonds, including 37 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis

The molecular weight of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is 448.55 . The compound is an Fmoc protected cysteine derivative . It is recommended to be stored at 4 ℃ .Wissenschaftliche Forschungsanwendungen

Proteomics Studies

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine: is an Fmoc-protected cysteine derivative that is particularly useful in proteomics. Proteomics involves the large-scale study of proteins, their structures, and functions. This compound aids in the identification and quantification of proteins, the determination of their localization, modifications, interactions, and activities at a specific time .

Solid Phase Peptide Synthesis (SPPS)

In the field of peptide synthesis, this compound serves as a building block in SPPS techniques. It allows for the incorporation of cysteine residues into peptides, which is crucial for the formation of disulfide bonds. These bonds are essential for the correct folding and stability of many proteins .

Pharmaceutical Research

In pharmacology, Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is used in the design and synthesis of peptide-based prodrugs. For instance, it has been utilized in the development of peptide-doxorubicin prodrugs as antitumor agents. These prodrugs aim to deliver chemotherapy agents more effectively to cancer cells .

Biochemical Applications

Biochemically, this compound can be used to study the function of cysteine-rich proteins and enzymes. It can act as an analog to investigate the role of cysteine in enzymatic reactions and protein interactions, providing insights into enzyme mechanisms and protein engineering .

Materials Science

In materials science, the unique properties of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine can be exploited to create novel materials. Its ability to form disulfide bonds can be used to develop new polymers with enhanced strength and stability, potentially useful for biomedical applications like tissue engineering scaffolds .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of biosensors. The cysteine moiety can bind to heavy metals, allowing for the detection of these contaminants in the environment. This application is crucial for monitoring pollution and ensuring environmental safety .

Safety And Hazards

The hazards of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” have not been thoroughly investigated . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals . If inhaled, it is advised to remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen . If swallowed, wash out mouth with water provided person is conscious .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4S/c1-27(2,34-16-13-18-11-14-28-15-12-18)24(25(30)31)29-26(32)33-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14-15,23-24H,13,16-17H2,1-2H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPMXLJJCFZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

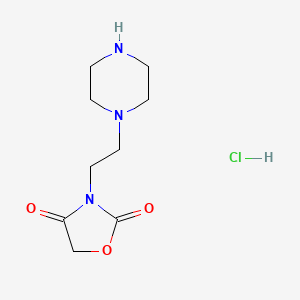

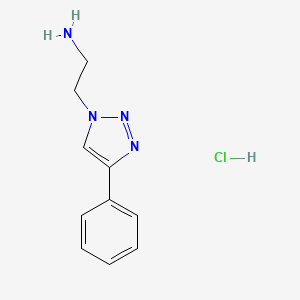

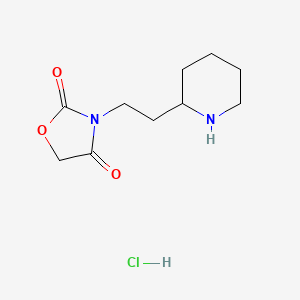

![4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B1530875.png)

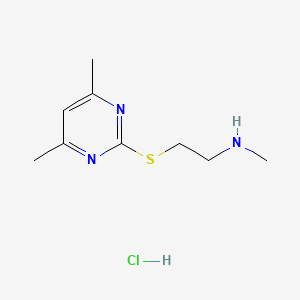

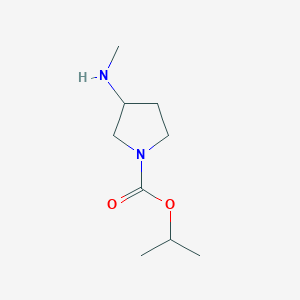

![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)

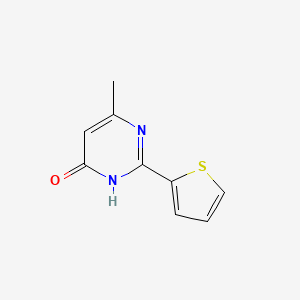

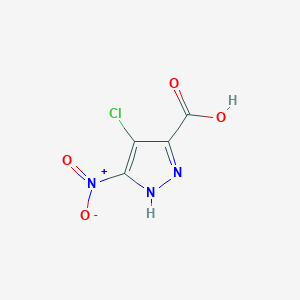

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)